125366-42-9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

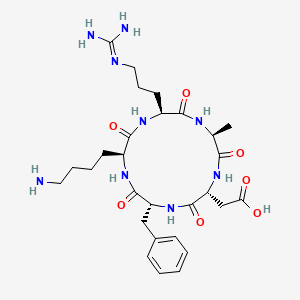

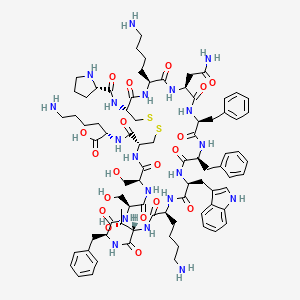

The compound with the CAS number 125366-42-9 is known as Ac-MBP 1-11. It is a short peptide sequence that serves as the major encephalitogenic epitope in myelin basic protein. This compound is significant in the study of multiple sclerosis and other demyelinating diseases due to its role in inducing experimental autoimmune encephalomyelitis, a model for human multiple sclerosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ac-MBP 1-11 is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: The industrial production of Ac-MBP 1-11 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of over 98% .

Analyse Chemischer Reaktionen

Types of Reactions: Ac-MBP 1-11 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA, and DMF (Dimethylformamide) as the solvent.

Cleavage and Deprotection: Trifluoroacetic acid, water, and scavengers like triisopropylsilane and ethanedithiol.

Major Products Formed: The major product formed is the Ac-MBP 1-11 peptide itself, with a sequence of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-COOH .

Wissenschaftliche Forschungsanwendungen

Ac-MBP 1-11 is extensively used in scientific research, particularly in the fields of immunology and neurology. Its primary application is in the study of multiple sclerosis, where it is used to induce experimental autoimmune encephalomyelitis in animal models. This helps researchers understand the pathogenesis of multiple sclerosis and test potential therapeutic interventions .

In addition to its role in multiple sclerosis research, Ac-MBP 1-11 is used to study T-cell responses and the mechanisms of autoimmunity. It serves as a model antigen to investigate how the immune system recognizes and responds to self-antigens, providing insights into autoimmune diseases .

Wirkmechanismus

Ac-MBP 1-11 exerts its effects by acting as an antigen that is recognized by T-cells. When introduced into an organism, it is processed and presented by antigen-presenting cells to T-cells. This interaction activates the T-cells, leading to an immune response against the myelin basic protein. The activated T-cells cross the blood-brain barrier and initiate an inflammatory response in the central nervous system, resulting in demyelination and neurological deficits characteristic of multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

MBP 1-9: Another peptide derived from myelin basic protein, but shorter in sequence.

PLP 139-151: A peptide derived from proteolipid protein, another component of the myelin sheath.

MOG 35-55: A peptide derived from myelin oligodendrocyte glycoprotein, also involved in demyelinating diseases.

Uniqueness: Ac-MBP 1-11 is unique due to its specific sequence and its role as a dominant encephalitogenic epitope in myelin basic protein. This makes it particularly valuable in the study of multiple sclerosis and other demyelinating diseases, as it closely mimics the immune response seen in these conditions .

Eigenschaften

CAS-Nummer |

125366-42-9 |

|---|---|

Molekularformel |

C₂H₃K₂OPS₃ |

Molekulargewicht |

248.41 |

Sequenz |

One Letter Code: Ac-ASQKRPSQRSK |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)

![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)